(S)-1-Boc-3-Methylpiperazine hydrochloride properties
(S)-1-Boc-3-Methylpiperazine hydrochloride properties
An In-Depth Technical Guide to (S)-1-Boc-3-Methylpiperazine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (S)-1-Boc-3-methylpiperazine hydrochloride, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core properties, synthesis, and critical applications, offering field-proven insights grounded in established scientific principles.
Introduction: The Strategic Importance of a Chiral Piperazine Intermediate
(S)-1-Boc-3-methylpiperazine hydrochloride is a protected chiral piperazine derivative that has become an invaluable tool in medicinal chemistry and organic synthesis. The piperazine ring is a privileged scaffold in drug design, frequently incorporated into drug candidates to enhance properties such as aqueous solubility, cell permeability, and metabolic stability, while also providing a key interaction point for binding to biological targets.
The introduction of a methyl group at the 3-position creates a stereocenter, resulting in the (S) and (R) enantiomers. The stereochemical configuration is often crucial for pharmacological activity, as biological systems are inherently chiral. The (S)-enantiomer, specifically, is a key intermediate in the synthesis of various bioactive molecules targeting a range of conditions, including neurological and psychiatric disorders.[1] The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the nitrogen at the 1-position. This protection strategy is fundamental in multi-step syntheses; it deactivates the N1-nitrogen, preventing it from undergoing undesired reactions, while leaving the N4-nitrogen (as its hydrochloride salt) available for subsequent chemical modification. This controlled reactivity makes it an ideal and versatile building block for constructing complex molecular architectures.[1][2]
Physicochemical and Structural Properties
The hydrochloride salt of (S)-1-Boc-3-methylpiperazine is typically supplied as a solid, which offers advantages in handling and stability over its free base counterpart, which can be an oily solid.[1] The salt form generally enhances stability and simplifies weighing and dispensing in a laboratory setting.
| Property | (S)-1-Boc-3-Methylpiperazine Hydrochloride | (S)-1-Boc-3-Methylpiperazine (Free Base) |
| Appearance | Solid[3] | White powder or oily solid[1] |
| CAS Number | 1353006-46-8[3] | 147081-29-6[1] |
| Molecular Formula | C₁₀H₂₁ClN₂O₂[4] | C₁₀H₂₀N₂O₂[1] |
| Molecular Weight | 236.74 g/mol [4] | 200.28 g/mol [1] |
| Purity | Typically >97%[3] | Typically >98% (GC, HPLC)[1] |
| Melting Point | Not Available (NA)[3] | 38-41°C or 42-46°C[1] |
| Specific Optical Rotation | Not specified for HCl salt | [α]D²⁰ = -16 ± 2° (c=1 in 1,4-Dioxane)[1] |
| Synonyms | tert-Butyl (3S)-3-methylpiperazine-1-carboxylate hydrochloride[3] | tert-Butyl (S)-3-methylpiperazine-1-carboxylate[1] |
Synthesis and Quality Control Workflow
The synthesis of (S)-1-Boc-3-methylpiperazine hydrochloride is a well-established, two-step process that begins with the selective protection of the more sterically accessible nitrogen of the chiral starting material, followed by salt formation.
Part A: Synthesis Protocol
Step 1: Boc Protection of (S)-2-Methylpiperazine
The foundational step is the regioselective N-acylation of (S)-2-methylpiperazine with di-tert-butyl dicarbonate (Boc₂O).
-
Rationale: The reaction is typically performed at a reduced temperature (0 °C) to control the exothermicity and improve selectivity.[2] Dichloromethane (DCM) is a common solvent choice due to its inertness and ability to dissolve both reactants. The Boc₂O selectively protects the less sterically hindered secondary amine (N1), leaving the more hindered secondary amine (N4) available for subsequent reactions or, in this case, protonation.
-
Detailed Protocol:
-
Dissolve (S)-2-methylpiperazine (1 equivalent) in dichloromethane (DCM) in a reaction vessel equipped with a magnetic stirrer and cool the mixture to 0 °C using an ice bath.[2]
-
Slowly add a solution of di-tert-butyl dicarbonate (1 equivalent) in DCM to the cooled mixture.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.[2]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with deionized water.[2]
-
Perform a liquid-liquid extraction using DCM. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure to yield (S)-1-Boc-3-methylpiperazine as a white solid or oil.[2]
-
Step 2: Formation of the Hydrochloride Salt
The purified free base is then converted to its hydrochloride salt to improve its stability and handling characteristics.
-
Rationale: Introducing hydrogen chloride (often as a solution in an organic solvent like dioxane or ether) protonates the basic N4-nitrogen of the piperazine ring, forming the thermodynamically stable ammonium chloride salt. This process typically induces crystallization, yielding a solid product that is easier to isolate and purify.
-
Detailed Protocol:
-
Dissolve the purified (S)-1-Boc-3-methylpiperazine in a suitable anhydrous organic solvent (e.g., diethyl ether or ethyl acetate).
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount (1 equivalent) of HCl solution (e.g., 2M in diethyl ether) with stirring.
-
A precipitate will typically form immediately. Continue stirring in the ice bath for 30-60 minutes.
-
Isolate the solid product by vacuum filtration, wash with cold anhydrous solvent, and dry under vacuum to yield (S)-1-Boc-3-methylpiperazine hydrochloride.
-
Part B: Synthesis and Purification Workflow Diagram
Caption: Synthesis workflow for (S)-1-Boc-3-Methylpiperazine HCl.
Part C: Analytical Quality Control
Ensuring the identity, purity, and stereochemical integrity of the final product is paramount. A multi-step analytical workflow is employed for batch release.
-
Identity Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the chemical structure. Mass Spectrometry (MS) verifies the molecular weight.[4][5]
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the standard methods to determine the chemical purity, typically aiming for >98%.[1][4]
-
Chiral Integrity: Chiral HPLC is essential to determine the enantiomeric excess (e.e.), ensuring the product is the desired (S)-enantiomer and not contaminated with the (R)-enantiomer.
-
Residual Solvent Analysis: GC is often used to quantify any remaining solvents from the synthesis and purification steps.
Caption: Quality control workflow for final product validation.
Applications in Medicinal Chemistry and Drug Development
The utility of (S)-1-Boc-3-methylpiperazine hydrochloride stems from its identity as a chiral building block, enabling the synthesis of complex, stereochemically defined molecules.[1]
-
CNS-Targeting Agents: The piperazine moiety is a common feature in drugs targeting the central nervous system (CNS). Its derivatives are integral to the development of therapeutics for neurological and psychiatric conditions such as depression and anxiety.[1] The specific stereochemistry of the methyl group can be critical for achieving selective binding to receptors or enzymes in the brain.
-
Kinase Inhibitors: It serves as a key intermediate in the synthesis of various kinase inhibitors, a major class of anti-cancer drugs.[6] The piperazine ring often acts as a linker or a solubilizing group, connecting different pharmacophoric elements of the inhibitor.
-
Peptide Synthesis: In peptide-based therapeutics, incorporating piperazine-derived structures can enhance stability against enzymatic degradation and improve bioavailability.[3]
-
Agrochemicals and Materials Science: Beyond pharmaceuticals, this compound is a valuable intermediate in the synthesis of new agrochemicals and can be used as a ligand in coordination chemistry to create novel catalysts or materials with specific properties.[1]
Safety, Handling, and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.
-
Safety Precautions: While considered relatively safe for laboratory use, standard precautions are necessary.[3] Based on data for the related (R)-enantiomer, the compound may cause skin irritation, serious eye damage, and respiratory irritation.[7]
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3]
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
-
Storage Conditions: To ensure stability and prevent degradation, the compound should be stored under controlled conditions.
-
Temperature: Store in a refrigerator at 2-8 °C.[3] Some suppliers recommend storage at room temperature in a cool, dark place.[8] Always follow the supplier's specific recommendation.
-
Atmosphere: The material should be stored under an inert gas atmosphere (e.g., nitrogen or argon) as it can be air-sensitive.[3] Keep the container tightly sealed in a dry place.[4]
-
-
Stability: The hydrochloride salt form offers enhanced stability compared to the free base. However, it is still crucial to protect it from moisture and air to prevent degradation over time.
Conclusion
(S)-1-Boc-3-methylpiperazine hydrochloride is a high-value, versatile chiral intermediate that plays a pivotal role in modern synthetic chemistry. Its well-defined stereochemistry, coupled with the strategic placement of the Boc protecting group, provides medicinal chemists with a reliable building block for the efficient construction of complex drug candidates. A thorough understanding of its properties, synthesis, and handling is essential for its effective application in the research and development of novel therapeutics.
References
-
BIOSYNCE. (S)-1-Boc-3-Methylpiperazine Hydrochloride CAS 1353006-46-8.
-
Chem-Impex. (S)-1-Boc-3-methylpiperazine.
-
Tokyo Chemical Industry. (S)-1-Boc-3-methylpiperazine | 147081-29-6.
-
Guedes, I. A., et al. (2024). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Publications. (Note: This reference provides context on related synthetic methodologies).
-
ChemicalBook. (S)-1-Boc-3-methylpiperazine synthesis.
-
PubChem. (R)-1-Boc-3-methylpiperazine | C10H20N2O2.
-
Google Patents. (2013). Method for synthesizing 1-BOC-3-piperidone. CN103304472A. (Note: Provides context on Boc-protection synthesis).
-
Der Pharma Chemica. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. (Note: Provides context on related chiral intermediates).
-
Synblock. CAS 1353006-46-8 | (S)-1-Boc-3-Methylpiperazine hydrochloride.
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
-
Sigma-Aldrich. (R)-1-Boc-3-methylpiperazine 97 | 163765-44-4.
-
Sigma-Aldrich. (S)-1-Boc-3-methylpiperazine >=98% | 147081-29-6.
-
ChemicalBook. (S)-1-Boc-3-methylpiperazine(147081-29-6) 1H NMR spectrum.
-
BLDpharm. 147081-29-6|(S)-tert-Butyl 3-methylpiperazine-1-carboxylate.
-
Sigma-Aldrich. (S)-1-Boc-3-methylpiperazine >=98% | 147081-29-6 Properties.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. (S)-1-Boc-3-methylpiperazine synthesis - chemicalbook [chemicalbook.com]
- 3. biosynce.com [biosynce.com]
- 4. CAS 1353006-46-8 | (S)-1-Boc-3-Methylpiperazine hydrochloride - Synblock [synblock.com]
- 5. (S)-1-Boc-3-methylpiperazine(147081-29-6) 1H NMR spectrum [chemicalbook.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. (R)-1-Boc-3-methylpiperazine | C10H20N2O2 | CID 2756811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 147081-29-6|(S)-tert-Butyl 3-methylpiperazine-1-carboxylate|BLD Pharm [bldpharm.com]
